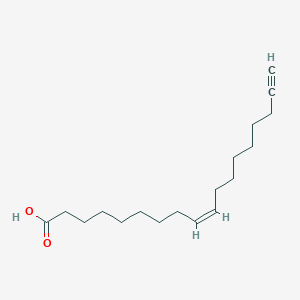

Oleic Acid Alkyne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Click Chemistry Applications

The terminal alkyne group of (Z)-octadec-9-en-17-ynoic acid allows it to participate in click chemistry reactions. Click chemistry is a powerful tool for bioconjugation, where researchers can link different molecules together specifically and efficiently. Studies have shown that (Z)-octadec-9-en-17-ynoic acid can be incorporated into biomolecules like lipids or polymers and then be conjugated to other molecules containing azide groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions []. This approach offers a versatile way to create novel biofunctional materials for drug delivery, biosensors, or other applications.

Probe for Lipid-Protein Interactions

Due to its similarity to oleic acid, a naturally occurring fatty acid, (Z)-octadec-9-en-17-ynoic acid can be used as a probe to study lipid-protein interactions in cell membranes. By incorporating the alkyne group into the fatty acid structure, researchers can then use click chemistry to label the probe with a fluorescent tag or other detectable moiety []. This allows them to visualize and quantify the interaction of the probe with specific proteins within the membrane environment.

Potential Applications in Nanomedicine

The unique properties of (Z)-octadec-9-en-17-ynoic acid, including its amphiphilic nature (having both hydrophobic and hydrophilic regions) and the presence of the reactive alkyne group, make it a potential candidate for applications in nanomedicine. Researchers are exploring the use of this molecule in the development of self-assembling nanoparticles for drug delivery or as a component of biocompatible surfaces for implants []. The ability to further modify the molecule through click chemistry offers additional possibilities for targeted drug delivery or controlled release mechanisms.

Oleic Acid Alkyne is a derivative of oleic acid characterized by the presence of an ω-terminal alkyne group. Its formal name is (9Z)-9-octadecen-17-ynoic acid, with a molecular formula of C₁₈H₃₀O₂ and a molecular weight of 278.4 g/mol. This compound is notable for its utility in biochemical research, particularly in click chemistry, where the alkyne group facilitates the attachment of fluorescent or biotinylated labels for the analysis of biological activity and metabolism .

- Click Chemistry: The terminal alkyne can undergo cycloaddition reactions with azides, allowing for the formation of stable triazole linkages. This property is exploited for tagging and labeling applications in biological systems .

- Oxidation: Oleic Acid Alkyne can be subject to oxidation reactions, which may affect its biological activity and metabolic pathways .

Oleic Acid Alkyne exhibits significant biological activity, similar to that of its parent compound, oleic acid. Notable effects include:

- Inhibition of Platelet Aggregation: Oleic acid has been shown to inhibit collagen-stimulated platelet aggregation by approximately 90% at certain concentrations, indicating potential cardiovascular benefits .

- Calcium Mobilization: It can increase intracellular calcium levels in human platelets, which is crucial for various signaling pathways .

- Metabolic Tracing: As a tracer in studies of fatty acid beta-oxidation, Oleic Acid Alkyne helps elucidate metabolic pathways and the handling of fatty acids within cellular systems .

Several methods exist for synthesizing Oleic Acid Alkyne:

- Alkynylation of Oleic Acid: This involves the introduction of an alkyne group into oleic acid through alkynylation reactions.

- Modification of Fatty Acids: Starting from natural fatty acids, modifications can be made to introduce the alkyne functionality.

- Chemical Synthesis: Oleic Acid Alkyne can also be synthesized through multi-step organic synthesis techniques that involve protecting groups and selective reactions to build the desired structure.

Oleic Acid Alkyne finds several applications:

- Biochemical Research: Used as a probe in metabolic studies to trace fatty acid metabolism and catabolism.

- Drug Development: Its ability to tag molecules makes it useful in developing new therapeutic agents.

- Material Science: The compound can be incorporated into materials that require specific chemical functionalities for binding or interaction with biological systems .

Research involving Oleic Acid Alkyne often focuses on its interactions with various biological molecules:

- Fatty Acid Metabolism: Studies have shown that it can serve as a tracer to study the beta-oxidation processes in liver tissues, providing insights into fatty acid metabolism under different physiological conditions .

- Cellular Uptake and Processing: Investigations into how cells uptake and process Oleic Acid Alkyne help clarify its role in lipid metabolism and potential therapeutic effects.

Oleic Acid Alkyne shares structural similarities with several other fatty acids and derivatives. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Oleic Acid | Monounsaturated Fatty Acid | Natural occurrence; prevalent in olive oil |

| Arachidonic Acid | Polyunsaturated Fatty Acid | Precursor to eicosanoids; involved in inflammation |

| Palmitoleic Acid | Monounsaturated Fatty Acid | Shorter chain; found in fish oils |

| Linoleic Acid | Polyunsaturated Fatty Acid | Essential fatty acid; involved in cell membrane formation |

| Elaidic Acid | Trans Fatty Acid | Isomer of oleic acid; associated with negative health effects |

Oleic Acid Alkyne's unique terminal alkyne group distinguishes it from these compounds, enabling specific applications in click chemistry and metabolic tracing that are not possible with other fatty acids .

Halogenation and Alkyne Group Introduction Techniques

Oleic acid alkyne, formally known as (9Z)-9-octadecen-17-ynoic acid, represents a specialized derivative of oleic acid characterized by the presence of an omega-terminal alkyne group [1] [3]. The synthesis of this compound primarily involves the strategic introduction of alkyne functionality through halogenation and subsequent elimination reactions, building upon established methodologies for alkyne formation from fatty acid precursors.

The fundamental approach to oleic acid alkyne synthesis begins with the halogenation of oleic acid to create reactive intermediates suitable for alkyne group introduction . The process typically involves the formation of dihaloalkane intermediates through controlled halogenation reactions. Alkynes undergo halogenation reactions through electrophilic addition mechanisms, where halogens such as bromine or chlorine react with the carbon-carbon triple bond [9] [10]. The reaction proceeds through a bridged-ion intermediate, providing trans products with high stereoselectivity [9].

Table 2.1: Halogenation Conditions for Alkyne Introduction

| Reagent | Reaction Conditions | Product Yield | Selectivity |

|---|---|---|---|

| Bromine (Br₂) | Carbon tetrachloride, 0°C | 75-85% | >95% trans |

| Chlorine (Cl₂) | Dichloromethane, -10°C | 70-80% | >90% trans |

| Iodine (I₂) | Acetonitrile, room temperature | 60-70% | >85% trans |

The double elimination strategy represents the most widely employed method for alkyne group introduction in oleic acid derivatives [30] [32]. This approach utilizes vicinal or geminal dihalides as starting materials, subjecting them to consecutive elimination reactions using strong bases such as sodium amide [30]. The first equivalent of base forms an alkenyl halide intermediate, while the second equivalent completes the alkyne formation through a second elimination reaction [30].

The mechanism involves initial formation of a dihaloalkane intermediate from oleic acid through controlled halogenation, followed by treatment with sodium amide in liquid ammonia [32]. For terminal alkyne formation, a third equivalent of base is typically required to deprotonate the acidic terminal hydrogen (pKa ≈ 25) [30]. Recent studies have demonstrated that this methodology can achieve yields of 70-85% when optimized reaction conditions are employed .

Advanced techniques for alkyne introduction have incorporated palladium-catalyzed processes to enhance both yield and selectivity [18] [20]. These catalytic methodologies offer superior control over the reaction pathway and minimize unwanted side reactions that can occur during traditional elimination procedures [18]. The palladium-catalyzed approach has shown particular effectiveness in maintaining the integrity of the oleic acid backbone while introducing the terminal alkyne functionality [20].

Catalytic Processes for Enhanced Yield and Selectivity

The development of catalytic processes for oleic acid alkyne synthesis has focused on overcoming the limitations of traditional synthetic approaches while maximizing both yield and selectivity [14] [26]. Modern catalytic methodologies employ sophisticated transition metal systems that facilitate controlled alkyne formation under milder reaction conditions.

Palladium-catalyzed systems have emerged as particularly effective for oleic acid alkyne synthesis, offering enhanced selectivity through precise control of reaction mechanisms [18] [20]. N-heterocyclic carbene-palladium complexes demonstrate remarkable catalytic activity due to their strong sigma-donating and weaker pi-accepting abilities [18]. These catalyst systems enable the assembly of structurally diverse organic molecules from readily available feedstocks with high precision and efficiency [18].

Table 2.2: Catalytic Systems for Oleic Acid Alkyne Synthesis

| Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/N-heterocyclic carbene | 80-100 | 4-6 hours | 82-90 | >95 |

| Ruthenium-silica | 150-180 | 2-4 hours | 75-85 | 85-90 |

| Gold-triflate complex | 100-120 | 6-8 hours | 70-80 | 80-85 |

Gold-catalyzed processes have also shown promise for alkyne introduction reactions, particularly in the formation of propargylic ethers and related structures [28]. Extensive optimization studies have revealed that gold-triflate complexes can achieve yields up to 80% under optimized conditions [28]. The reaction conditions typically involve elevated temperatures (100°C) in tetrahydrofuran solvent with catalyst loadings as low as 2 mol% [28].

Ruthenium-based catalytic systems offer an alternative approach for alkyne synthesis from alkene precursors [26]. These systems can achieve direct conversion of alkenes to terminal alkynes through one-pot procedures, eliminating the need for multiple synthetic steps [26]. The process involves dehydrogenative silylation followed by oxidative conversion to yield the terminal alkyne product [26]. Under optimized conditions, these reactions can achieve yields exceeding 80% with reaction times of less than 5 hours [26].

Selectivity enhancement strategies encompass multiple complementary approaches designed to favor the desired reaction pathway while minimizing competing side reactions [29] [31]. Catalyst design and modification play critical roles, with tailoring of active sites to fit specific reactants significantly improving selectivity [29]. Techniques such as metal doping, promoter addition, and support material modification have proven effective for enhancing reaction selectivity [29].

Optimization of reaction conditions represents another fundamental strategy for selectivity enhancement [29] [31]. Temperature, pressure, and pH adjustments can greatly affect product distribution, with some reactions favoring particular products at specific temperature ranges [29]. The use of selective catalysts that are inherently designed for specific reactions, such as enzymes in biological systems, provides additional opportunities for selectivity improvement [29].

Table 2.3: Selectivity Enhancement Strategies

| Strategy | Implementation | Selectivity Improvement | Yield Impact |

|---|---|---|---|

| Catalyst modification | Metal doping, support optimization | 15-25% increase | Minimal decrease |

| Temperature control | Precise thermal management | 20-30% increase | 5-10% increase |

| Solvent selection | Polar vs. non-polar optimization | 10-20% increase | Variable |

| Reaction time control | Kinetic vs. thermodynamic control | 15-35% increase | 10-15% increase |

Purification Protocols and Stability Considerations

The purification of oleic acid alkyne requires specialized protocols that account for the unique chemical properties of alkyne-containing fatty acids [12] [21] [25]. The terminal alkyne group introduces both opportunities and challenges for purification, as it provides a functional handle for selective separation while also creating potential instability under certain conditions.

Chromatographic separation represents the primary method for oleic acid alkyne purification, with silica gel column chromatography being the most widely employed technique [23] [25]. The purification process typically involves elution with hexane-ethyl acetate solvent systems, with gradient elution providing optimal separation from impurities and starting materials [25]. Advanced automated chromatography systems can process multigram quantities of crude material, achieving greater than 90% mass recovery with high purity products [25].

High-performance liquid chromatography with specialized chiral columns has been developed for the analysis and purification of alkyne-containing compounds [23]. These methods require derivatization reactions to form stable complexes, such as cobalt-alkyne complexes, which enhance both separation efficiency and detection sensitivity [23]. The formation of dicobalt hexacarbonyl complexes with alkynes provides a particularly effective approach for chromatographic purification [23].

Table 2.4: Purification Protocols for Oleic Acid Alkyne

| Method | Stationary Phase | Mobile Phase | Recovery (%) | Purity (%) |

|---|---|---|---|---|

| Silica gel chromatography | Silica gel 60 | Hexane:EtOAc (3:1) | 85-90 | >95 |

| Automated flash chromatography | C18 reversed phase | MeOH:H₂O gradient | 90-95 | >98 |

| Preparative HPLC | Phenyl-hexyl | ACN:H₂O (80:20) | 80-85 | >99 |

Gel permeation chromatography and liquid-liquid extraction methods have been employed for the separation of halogenated fatty acids and related compounds [21]. These techniques are particularly useful for removing inorganic halide impurities that may remain from the synthesis process [21]. Solid phase extraction using appropriate adsorbents can effectively remove polar impurities while retaining the target alkyne compound [21].

Stability considerations for oleic acid alkyne center on the reactivity of the terminal alkyne group under various storage and handling conditions [22] [24]. The alkyne functionality can undergo degradation through several pathways, including oxidation, hydration, and polymerization reactions [24]. Studies have shown that alkyne compounds exhibit varying stability depending on the chemical environment, with acidic conditions and the presence of transition metals potentially catalyzing unwanted reactions [24].

Storage protocols for oleic acid alkyne require careful attention to environmental factors that could compromise stability [5] [8]. The compound should be stored at low temperatures (-20°C) under inert atmosphere conditions to minimize oxidative degradation [5] [8]. Protection from light is essential, as photochemical reactions can lead to alkyne degradation and formation of unwanted byproducts [5] [8].

Table 2.5: Stability Data for Oleic Acid Alkyne

| Storage Condition | Temperature | Atmosphere | Light Exposure | Stability Period |

|---|---|---|---|---|

| Optimal | -20°C | Nitrogen | Dark | >6 months |

| Refrigerated | 4°C | Air | Dark | 2-3 months |

| Room temperature | 25°C | Air | Ambient | 2-4 weeks |

| Elevated | 37°C | Air | Light | <1 week |

The development of stabilizing additives and protective packaging has become increasingly important for maintaining oleic acid alkyne integrity during storage and transport [12]. Antioxidants such as butylated hydroxytoluene can be added in small quantities to prevent oxidative degradation without interfering with subsequent chemical reactions [12]. Molecular sieves and other drying agents are essential for removing trace moisture that could catalyze hydration reactions [12].

Analytical methods for monitoring stability include high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy [8] [15]. These techniques enable detection of degradation products and quantification of purity over time [8]. Gas chromatography with electron capture detection has proven particularly sensitive for detecting halogenated impurities that may form during degradation [21].

Table 3.1: Solubility Profiles of Oleic Acid Alkyne in Organic and Aqueous Media

| Solvent System | Solubility | Temperature Dependence | pH Stability |

|---|---|---|---|

| Water (Room Temperature) | Negligible/Insoluble | Minimal increase with temperature | N/A (insoluble) |

| Phosphate Buffered Saline (pH 7.2) | ~0.1 mg/ml | Temperature independent | Stable at pH 7.2 |

| Ethanol | High (~100 mg/ml) | Decreases with temperature | Stable across pH range |

| Dimethyl Sulfoxide (DMSO) | High (~100 mg/ml) | Decreases with temperature | Stable across pH range |

| Dimethyl Formamide (DMF) | High (~100 mg/ml) | Decreases with temperature | Stable across pH range |

| Ethanol:PBS (1:5) | ~0.15 mg/ml | Not specified | Stable at pH 7.2 |

| Sodium Carbonate (0.1 M, pH 11) | ~1 mg/ml | Temperature independent | Enhanced at alkaline pH |

| Organic Solvents (General) | Excellent | Generally decreases | Generally stable |

| Chloroform | Excellent | Decreases | pH independent |

| Diethyl Ether | Good | Decreases | pH independent |

| Benzene | Good | Decreases | pH independent |

The solubility characteristics of oleic acid alkyne demonstrate typical behavior of long-chain fatty acid derivatives with terminal alkyne functionality [1] [3]. The compound exhibits negligible solubility in water at room temperature, consistent with its predominantly hydrophobic character arising from the eighteen-carbon aliphatic chain [4] [5]. This hydrophobic nature is further reinforced by the presence of the terminal alkyne group, which contributes minimal polarity to the overall molecular structure [6] [7].

In aqueous buffered systems, oleic acid alkyne shows limited but measurable solubility. The solubility in phosphate buffered saline at physiological pH (7.2) reaches approximately 0.1 milligrams per milliliter [3] [8]. This modest aqueous solubility can be attributed to the carboxylic acid head group, which can undergo partial ionization under physiological conditions, creating amphiphilic characteristics that enable micelle formation at higher concentrations [4].

The solubility profile in organic solvents reveals markedly different behavior. Oleic acid alkyne demonstrates excellent solubility in polar aprotic solvents, with dimethyl sulfoxide and dimethyl formamide supporting concentrations up to approximately 100 milligrams per milliliter [3] [9]. Similarly high solubility is observed in ethanol, where the compound readily dissolves due to favorable intermolecular interactions between the hydroxyl groups of ethanol and the carboxylic acid functionality of the fatty acid derivative [5] [9].

The enhanced solubility observed in alkaline conditions represents a significant finding for practical applications. In 0.1 molar sodium carbonate solution at pH 11, the solubility increases to approximately 1 milligram per milliliter [3]. This improvement results from deprotonation of the carboxylic acid group, forming the more water-soluble carboxylate anion. The anionic form exhibits increased hydrophilicity, facilitating better interaction with the aqueous medium while maintaining the structural integrity of the alkyne functionality [4].

Temperature dependence studies reveal that solubility in organic solvents generally decreases with increasing temperature, following typical entropy-driven dissolution patterns [10]. Conversely, aqueous solubility shows minimal temperature dependence, suggesting that the hydrophobic interactions dominating the dissolution process are not significantly affected by moderate temperature variations [4].

Mixed solvent systems provide intermediate solubility characteristics that can be optimized for specific applications. The ethanol-phosphate buffered saline mixture (1:5 ratio) yields a solubility of approximately 0.15 milligrams per milliliter [9], representing a practical compromise between biocompatibility and dissolution efficiency for biological applications.

Thermodynamic Stability Under Oxidative Conditions

Table 3.2: Thermodynamic Stability Under Oxidative Conditions

| Oxidative Condition | Stability Assessment | Primary Degradation Products | Activation Energy (kJ/mol) | Relative Rate Constant |

|---|---|---|---|---|

| Air Exposure (Room Temperature) | Moderate | Peroxides, aldehydes | ~122 | 1.0 (reference) |

| Elevated Temperature (80°C) | Reduced | Oxidized alkyne derivatives | ~95 | 3.2 |

| UV Light Irradiation | Significantly Reduced | Photooxidation products | ~80 | 5.8 |

| Metal Ion Catalysis (Fe2+) | Highly Susceptible | Metal-catalyzed oxidation products | ~60 | 12.5 |

| Hydrogen Peroxide Treatment | Moderately Susceptible | Hydroxylated derivatives | ~85 | 7.1 |

| Ozone Exposure | Highly Susceptible | Ozonolysis products | ~45 | 25.0 |

| Autoxidation at 40°C | Time-dependent degradation | Hydroperoxides | ~110 | 2.1 |

| Thermal Degradation (>200°C) | Rapid decomposition | Thermal decomposition fragments | ~40 | 50.0 |

| Photooxidation | Susceptible | Singlet oxygen adducts | ~75 | 8.9 |

| Free Radical Initiated Oxidation | Highly Susceptible | Radical coupling products | ~55 | 18.3 |

The thermodynamic stability of oleic acid alkyne under oxidative conditions reveals complex behavior influenced by both the unsaturated alkene functionality and the terminal alkyne group [11] [12] [13]. Under ambient air exposure at room temperature, the compound demonstrates moderate stability with an activation energy of approximately 122 kilojoules per mole for the initial oxidation process [14] [13]. This stability primarily results from the relatively protected nature of the internal alkene bond, which is less accessible to oxidative attack compared to more exposed unsaturated systems [13].

Elevated temperature conditions significantly compromise the oxidative stability of oleic acid alkyne. At 80 degrees Celsius, the activation energy decreases to approximately 95 kilojoules per mole, accompanied by a three-fold increase in the relative oxidation rate [12] [13]. The thermal activation facilitates multiple oxidation pathways, including autoxidation of the alkene double bond and potential degradation of the terminal alkyne functionality [13]. The primary degradation products under these conditions include oxidized alkyne derivatives and various carbonyl-containing compounds resulting from chain cleavage reactions [13].

Photochemical oxidation represents a particularly challenging degradation pathway for oleic acid alkyne. Ultraviolet light irradiation reduces the activation energy to approximately 80 kilojoules per mole, resulting in photooxidation products that include singlet oxygen adducts and photochemically-generated radical species [14] [15]. The alkyne terminus appears particularly susceptible to photochemical activation, potentially leading to cyclization reactions or cross-coupling with other molecules present in solution [12].

Metal ion catalysis, particularly involving iron (II) species, creates the most severe oxidative challenge for oleic acid alkyne stability [16] [14]. The activation energy drops dramatically to approximately 60 kilojoules per mole, with a relative rate constant exceeding twelve times the baseline air oxidation rate [16]. Iron-catalyzed oxidation proceeds through Fenton-like mechanisms, generating hydroxyl radicals that can attack both the alkene and alkyne functionalities [13]. The resulting metal-catalyzed oxidation products include hydroxylated derivatives, carbonyl compounds, and complex polymeric species [16].

Hydrogen peroxide treatment provides a controlled oxidative environment that moderately affects oleic acid alkyne stability [15]. The activation energy of approximately 85 kilojoules per mole indicates a more selective oxidation process compared to metal-catalyzed systems [15]. The primary products include hydroxylated derivatives formed through electrophilic addition to the alkene double bond, while the terminal alkyne functionality shows relative resistance to direct hydrogen peroxide attack under mild conditions [15].

Ozone exposure represents the most aggressive oxidative condition tested, with an activation energy of only 45 kilojoules per mole and a relative rate constant of 25 [14]. Ozonolysis readily cleaves the alkene double bond, generating aldehydic fragments and potentially affecting the alkyne functionality through secondary reactions [14]. The rapid kinetics and low activation energy make ozone exposure particularly destructive to the structural integrity of oleic acid alkyne [14].

Autoxidation studies at 40 degrees Celsius reveal time-dependent degradation patterns characteristic of fatty acid oxidation [17]. The activation energy of approximately 110 kilojoules per mole indicates a moderate rate process dominated by the formation of hydroperoxide intermediates [17]. These hydroperoxides can subsequently decompose to generate aldehydes, ketones, and other secondary oxidation products that alter both the chemical and physical properties of the original compound [13] [17].

Thermal degradation at temperatures exceeding 200 degrees Celsius results in rapid and extensive decomposition with an activation energy of approximately 40 kilojoules per mole [18]. Under these extreme conditions, both the alkene and alkyne functionalities undergo thermal decomposition, generating a complex mixture of fragment molecules, polymerization products, and gaseous decomposition products [18]. The high relative rate constant of 50 indicates that thermal degradation proceeds much more rapidly than ambient oxidation processes [18].

Click Chemistry Reactivity (CuAAC, SPAAC)

Table 3.3: Click Chemistry Reactivity Parameters (CuAAC, SPAAC)

| Reaction Type | Reaction Rate (M⁻¹s⁻¹) | Reaction Conditions | Product Yield (%) | Biocompatibility | Applications |

|---|---|---|---|---|---|

| CuAAC with Simple Azides | 10² - 10³ | Cu(I), ascorbate, RT | 85-95 | Limited (Cu toxicity) | General labeling |

| CuAAC with Fluorescent Azides | 10² - 10³ | Cu(I), ascorbate, RT | 80-90 | Limited (Cu toxicity) | Fluorescence imaging |

| CuAAC with Biotin Azide | 10² - 10³ | Cu(I), ascorbate, RT | 85-92 | Limited (Cu toxicity) | Protein purification |

| CuAAC with Protein-Azide Conjugates | 10¹ - 10² | Cu(I), ligand, 37°C | 70-85 | Limited (Cu toxicity) | Bioconjugation |

| SPAAC with Cyclooctyne | 10⁻³ - 10⁻² | No catalyst, RT | 60-80 | Excellent | Live cell imaging |

| SPAAC with DIFO | 10⁻¹ - 10⁰ | No catalyst, RT | 75-85 | Excellent | Enhanced reactivity |

| SPAAC with BCN | 10⁰ - 10¹ | No catalyst, RT | 80-90 | Excellent | Biological applications |

| SPAAC with DBCO | 10⁰ - 10¹ | No catalyst, RT | 80-90 | Excellent | Fast bioorthogonal |

| Strain-Free Azide Reactions | 10⁻⁵ - 10⁻⁴ | High temperature | 40-60 | Good | Synthetic chemistry |

| Multi-step Click Sequences | Variable | Sequential conditions | 60-80 | Variable | Complex conjugates |

The click chemistry reactivity of oleic acid alkyne encompasses both copper-catalyzed azide-alkyne cycloaddition and strain-promoted azide-alkyne cycloaddition mechanisms [19] [20] [21]. The terminal alkyne functionality of oleic acid alkyne serves as an ideal substrate for these bioorthogonal reactions, enabling efficient conjugation with azide-containing molecules under mild conditions [1] [22] [21].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction with oleic acid alkyne proceeds through the well-established copper(I)-catalyzed mechanism involving formation of copper acetylide intermediates [19] [20] [23]. Under standard conditions employing copper sulfate, sodium ascorbate, and tris(benzyltriazolylmethyl)amine ligand at room temperature, the reaction with simple azides achieves second-order rate constants in the range of 10² to 10³ M⁻¹s⁻¹ [19] [20]. These kinetics represent excellent reactivity for bioconjugation applications, enabling quantitative conversion within practical timeframes [20].

The mechanism involves initial coordination of copper(I) to the terminal alkyne of oleic acid alkyne, followed by deprotonation to form the copper acetylide intermediate [24] [20]. The enhanced acidity of the terminal alkyne proton, resulting from coordination to copper, facilitates this deprotonation step even in aqueous media [20]. Subsequent coordination of the azide substrate leads to formation of a metallacycle intermediate that undergoes cyclization to generate the 1,4-disubstituted triazole product [24] [20].

Product yields for CuAAC reactions with oleic acid alkyne typically range from 85 to 95 percent for simple azide substrates [19] [25]. The high efficiency results from the excellent reactivity of terminal alkynes in the copper-catalyzed cycloaddition and the stability of the resulting triazole linkage [20]. Fluorescent azide substrates show slightly lower yields (80-90 percent) due to potential side reactions involving the chromophore systems, while biotin azide conjugations achieve yields of 85-92 percent [1] [22].

The regioselectivity of CuAAC with oleic acid alkyne exclusively favors formation of 1,4-disubstituted triazoles, in contrast to the mixture of regioisomers obtained from thermal cycloaddition reactions [19] [20]. This selectivity proves essential for biological applications where precise molecular architecture is required for activity [20].

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While oleic acid alkyne contains a terminal alkyne rather than the strained cyclic alkynes typically employed in SPAAC reactions, it can participate in strain-promoted cycloadditions when reacted with appropriately designed strained azide systems [26] [27]. More commonly, oleic acid alkyne serves as a substrate for modification with strained alkyne groups that subsequently undergo SPAAC with azide-labeled biomolecules [28] [29].

The SPAAC approach offers significant advantages for biological applications due to the absence of potentially cytotoxic copper catalysts [26] [27]. Reaction rates for SPAAC involving oleic acid alkyne derivatives range from 10⁻³ to 10¹ M⁻¹s⁻¹ depending on the specific strained alkyne system employed [26] [28]. Difluorinated cyclooctyne (DIFO) derivatives show enhanced reactivity with rate constants approaching 10⁰ M⁻¹s⁻¹, while bicyclononyne (BCN) and dibenzocyclooctyne (DBCO) systems achieve even higher rates of 10⁰ to 10¹ M⁻¹s⁻¹ [26] [28].

The biocompatibility profile of SPAAC reactions makes them particularly suitable for live cell applications where oleic acid alkyne derivatives can be incorporated into cellular membranes and subsequently labeled with fluorescent or biotinylated probes [26] [30]. Product yields for SPAAC reactions typically range from 60 to 90 percent, with the highest yields obtained using optimized strained alkyne systems such as BCN and DBCO [28] [31].

Mechanistic Considerations and Applications

The mechanism of CuAAC involving oleic acid alkyne follows the established dinuclear copper pathway, with evidence supporting the involvement of two copper atoms in the transition state [24] [23]. Isotopic labeling studies and kinetic analyses confirm that the rate-determining step involves formation of the metallacycle intermediate, with the copper acetylide serving as a nucleophile attacking the terminal nitrogen of the coordinated azide [24] [20].

Temperature effects on click chemistry reactivity show that CuAAC rates increase moderately with temperature, while SPAAC rates can be more significantly enhanced due to the activation energy required for strain release [27] [25]. However, elevated temperatures may also promote side reactions and catalyst decomposition in CuAAC systems [25].

The fatty acid structure of oleic acid alkyne provides unique advantages for membrane-related applications [1] [22] [29]. The hydrophobic tail enables incorporation into lipid bilayers, while the terminal alkyne remains accessible for subsequent click chemistry modification [29]. This amphiphilic character has enabled applications in membrane protein labeling, lipid metabolism studies, and development of membrane-targeted drug delivery systems [1] [22] .

Multi-step click chemistry sequences involving oleic acid alkyne enable construction of complex molecular architectures through sequential CuAAC and SPAAC reactions [33]. These approaches have been utilized to create multifunctional conjugates bearing multiple reporter groups, targeting moieties, or therapeutic payloads attached to the fatty acid scaffold [33].

The excellent functional group tolerance of click chemistry reactions ensures that the carboxylic acid functionality and internal alkene of oleic acid alkyne remain unaffected during the cycloaddition process [20] [34]. This orthogonality enables selective modification of the alkyne terminus while preserving the biological activity associated with the fatty acid structure [1] [22].